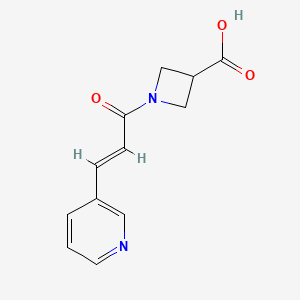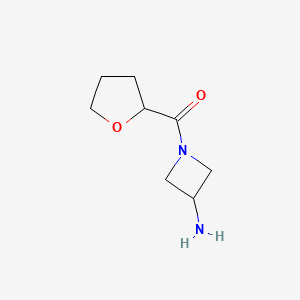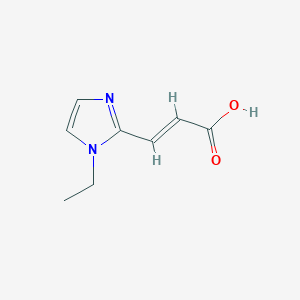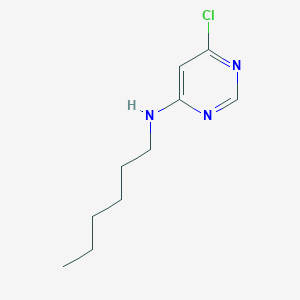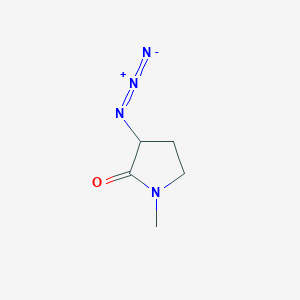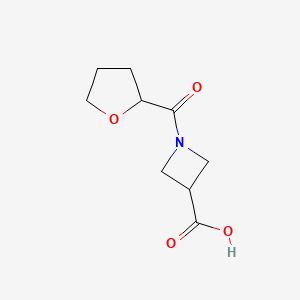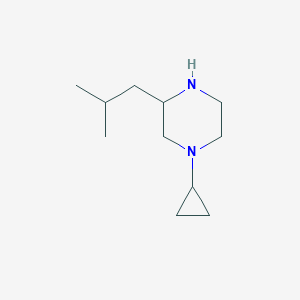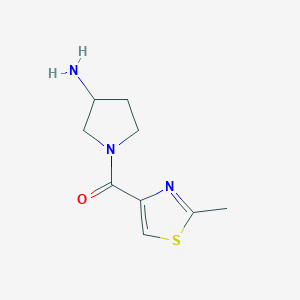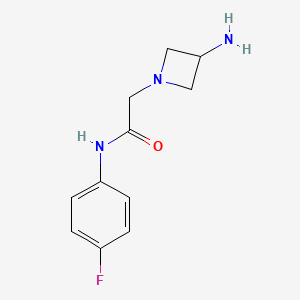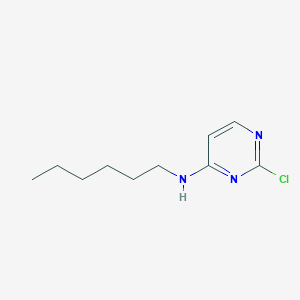![molecular formula C11H14N4 B1487938 1-(3-环丙基-3H-咪唑并[4,5-b]吡啶-2-基)-N-甲基甲胺 CAS No. 1368891-34-2](/img/structure/B1487938.png)
1-(3-环丙基-3H-咪唑并[4,5-b]吡啶-2-基)-N-甲基甲胺
描述
1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core. This structure is known for its potential therapeutic applications due to its unique chemical properties. The compound is characterized by the presence of a cyclopropyl group, which can influence its biological activity and stability.
科学研究应用
1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用机制
Target of Action
Compounds with similar imidazo[4,5-b]pyridine structures have been found to interact with various targets, such as gaba a receptors , IKK-ɛ and TBK1 , and Akt1 . These targets play crucial roles in numerous disease conditions, influencing many cellular pathways necessary for the proper functioning of cells .
Mode of Action
Similar compounds have been found to act as positive allosteric modulators of gaba a receptors , and inhibitors of IKK-ɛ, TBK1 , and Akt1 . These interactions result in changes in the activation and functioning of these targets, influencing various cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, and more . The downstream effects of these interactions can have significant impacts on various disease conditions.
Pharmacokinetics
Imidazole-containing compounds are generally known to be highly soluble in water and other polar solvents , which can influence their bioavailability and distribution within the body.
Result of Action
Similar compounds have been found to inhibit microtubule assembly formation and intracellular Akt activation , among other effects. These actions can have significant impacts on cell function and viability.
生化分析
Biochemical Properties
1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate the activity of GABA A receptors, which are pivotal in the central nervous system . Additionally, it interacts with proton pump inhibitors and aromatase inhibitors, influencing their activity . These interactions highlight the compound’s potential in modulating biochemical pathways related to neurotransmission and hormone regulation.
Cellular Effects
The effects of 1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the NF-kappaB signaling pathway, which plays a critical role in inflammation and immune responses . Furthermore, it can alter gene expression patterns, leading to changes in cellular metabolism and function . These effects underscore its potential in therapeutic applications, particularly in inflammatory and immune-related conditions.
Molecular Mechanism
At the molecular level, 1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain enzymes involved in carbohydrate metabolism . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions provide insights into its potential therapeutic applications and mechanisms of action.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine in laboratory settings are essential for understanding its stability and long-term effects. Studies have shown that the compound remains stable under various conditions, with minimal degradation over time . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression . These findings highlight its potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of 1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as modulation of neurotransmission and hormone regulation . At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and function . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it has been shown to influence pathways related to carbohydrate and lipid metabolism . These interactions highlight its potential in modulating metabolic processes and its relevance in metabolic disorders.
Transport and Distribution
The transport and distribution of 1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These transport mechanisms are essential for its therapeutic efficacy and distribution within the body.
Subcellular Localization
The subcellular localization of 1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it has been observed to localize in the nucleus, where it can modulate gene expression . These localization patterns are crucial for understanding its mechanisms of action and therapeutic potential.
准备方法
The synthesis of 1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine typically involves the formation of the imidazo[4,5-b]pyridine core followed by the introduction of the cyclopropyl and N-methylmethanamine groups. One common method involves the use of a palladium-catalyzed amide coupling reaction. For instance, 3-alkyl and 3-arylamino-2-chloropyridines can react with primary amides in the presence of a palladium catalyst to form the desired imidazo[4,5-b]pyridine derivatives . Industrial production methods may involve similar catalytic processes but optimized for large-scale synthesis.
化学反应分析
1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazo[4,5-b]pyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl or N-methylmethanamine groups can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine can be compared with other imidazo[4,5-b]pyridine derivatives, such as:
Imidazo[4,5-b]pyridine: Lacks the cyclopropyl and N-methylmethanamine groups, which can affect its biological activity.
Imidazo[4,5-c]pyridine: Similar core structure but different positioning of nitrogen atoms, leading to different chemical properties and applications.
Imidazo[1,5-a]pyridine: Another isomer with distinct biological activities and therapeutic potential.
属性
IUPAC Name |
1-(3-cyclopropylimidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-12-7-10-14-9-3-2-6-13-11(9)15(10)8-4-5-8/h2-3,6,8,12H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTVCONFLQQCOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=C(N1C3CC3)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




